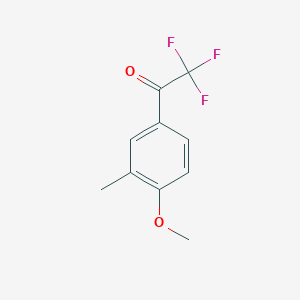
4'-Methoxy-3'-methyl-2,2,2-Trifluoracetophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone, also known by its chemical formula C₁₀H₉F₃O₂ , is a synthetic organic compound. It falls under the class of aromatic ketones and is characterized by its trifluoromethyl group (CF₃) attached to the phenyl ring. The compound exhibits a pale yellow appearance and is typically handled as a solid powder. Its molecular weight is approximately 204.15 g/mol .
Synthesis Analysis
Chemical Reactions Analysis
4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone can participate in various chemical reactions, including condensation reactions, nucleophilic substitutions, and reductions. For instance, it undergoes condensation with biphenyl, terphenyl, and other aromatic compounds to form new 3F polymers . Further studies are needed to explore its reactivity in different contexts.
Wissenschaftliche Forschungsanwendungen
Organokatalyse
Diese Verbindung wird als Organokatalysator in verschiedenen chemischen Reaktionen eingesetzt. Besonders hervorzuheben ist seine Fähigkeit, die Oxidation von tertiären Aminen und Azinen zu N-Oxiden zu ermöglichen. Diese Anwendung ist entscheidend für die Synthese komplexer organischer Moleküle, bei denen präzise katalytische Aktivität erforderlich ist .
Synthese von fluorierten Polymeren
4’-Methoxy-3’-methyl-2,2,2-Trifluoracetophenon: dient als Monomer bei der Herstellung neuer fluorierter Polymere. Diese Polymere zeichnen sich durch ein hohes durchschnittliches Molekulargewicht, außergewöhnliche thermische Stabilität und ausgezeichnete Filmbildungseigenschaften aus, was sie für Hochleistungsmaterialien in der Luft- und Raumfahrt sowie in der Elektronik geeignet macht .
Photoaffinitätsmarkierung
In der Biochemie ist diese Verbindung ein Vorläufer bei der Synthese von (Trifluormethyl)phenyldiazirinen. Diese werden in der Photoaffinitätsmarkierung verwendet, einem Verfahren zur Untersuchung der Struktur und Funktion biologischer Makromoleküle durch kovalente Bindung einer photoaktivierbaren Sonde an ein Zielmolekül unter Verwendung von Licht .
Wirkmechanismus
Target of Action
This compound is a derivative of acetophenone , which is known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone is not well-documented. As a derivative of acetophenone, it may share some of the parent compound’s interactions. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . .
Biochemical Pathways
It is known that trifluoroacetophenone can undergo condensation with various compounds to form new aromatic 3F polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties . .
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methoxy-3’-methyl-2,2,2-trifluoroacetophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDIOQETYWJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505331 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75822-11-6 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)





